molecular formula C11H15NOS B5225101 N-cyclopentyl-5-methylthiophene-2-carboxamide

N-cyclopentyl-5-methylthiophene-2-carboxamide

Cat. No.: B5225101
M. Wt: 209.31 g/mol
InChI Key: GRWRRLRLWZLVII-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Properties

IUPAC Name

N-cyclopentyl-5-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8-6-7-10(14-8)11(13)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWRRLRLWZLVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-methylthiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of a thiophene derivative with a cyclopentylamine. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of thiophene derivatives, including this compound, often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

N-cyclopentyl-5-methylthiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-methylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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